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molecular formula C9H9F3O3 B1625868 Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate CAS No. 26431-52-7

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate

Cat. No. B1625868
M. Wt: 222.16 g/mol
InChI Key: RQRLSFQHDQTZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05405865

Procedure details

10 g of the product of Stage A were heated for 7 hours at reflux in 50 ml of toluene in the presence of 0.5 g of toluenesulfonic acid and the mixture was allowed to return to room temperature. The solvent was evaporated and the residue was chromatographed on silica (eluent: 95/5 n-hexane/ethyl acetate) to obtain 6.95 g of the expected product.
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH2:4][C:5](O)([C:12]([F:15])([F:14])[F:13])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C1(C)C(S(O)(=O)=O)=CC=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:12]([F:14])([F:15])[F:13])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
product
Quantity
10 g
Type
reactant
Smiles
CC=1OCC(C1C(=O)OCC)(C(F)(F)F)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (eluent: 95/5 n-hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=C(C1C(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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